molecular formula C18H17F2NO3 B267068 2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

カタログ番号 B267068
分子量: 333.3 g/mol
InChIキー: LHNQYTRJWWRADU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as TFB-TBOA and is a potent inhibitor of glutamate transporters. Glutamate transporters play an essential role in regulating the concentration of glutamate in the brain, which is a critical neurotransmitter involved in several physiological processes.

作用機序

TFB-TBOA inhibits glutamate transporters by binding to the substrate-binding site of these transporters, thereby preventing the uptake of glutamate into the cells. Glutamate is a critical neurotransmitter that plays an essential role in several physiological processes, including learning and memory. Dysregulation of glutamate transporters can lead to excessive glutamate release, which can cause excitotoxicity and neuronal damage. TFB-TBOA has been shown to be effective in reducing the severity of seizures in animal models of epilepsy by decreasing the concentration of glutamate in the brain.
Biochemical and Physiological Effects:
TFB-TBOA has several biochemical and physiological effects, including the inhibition of glutamate transporters, which leads to a decrease in the concentration of glutamate in the brain. This compound has been shown to be effective in reducing the severity of seizures in animal models of epilepsy and has potential therapeutic applications in the treatment of other neurological disorders. TFB-TBOA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

実験室実験の利点と制限

The advantages of using TFB-TBOA in lab experiments include its potent inhibitory effect on glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in neurological disorders. This compound has been shown to be effective in reducing the severity of seizures in animal models of epilepsy, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders. However, the limitations of using TFB-TBOA in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. Additionally, the high potency of TFB-TBOA may make it difficult to use in certain experiments, as it may cause off-target effects.

将来の方向性

There are several future directions for the study of TFB-TBOA, including its potential use as a therapeutic agent for the treatment of neurological disorders. Further research is needed to determine the safety and efficacy of TFB-TBOA in humans, as well as to identify potential off-target effects. Additionally, the development of more efficient synthesis methods for TFB-TBOA may make it more accessible for use in lab experiments. Further studies are needed to elucidate the role of glutamate transporters in neurological disorders and to identify potential therapeutic targets for the treatment of these disorders.

合成法

The synthesis of TFB-TBOA involves multiple steps, starting with the reaction of 2,4-difluoroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to obtain the final product. The synthesis of TFB-TBOA is a complex process that requires expertise in organic chemistry.

科学的研究の応用

TFB-TBOA has been extensively studied in scientific research due to its potential use as a therapeutic agent. This compound has been shown to be a potent inhibitor of glutamate transporters, which are essential for regulating the concentration of glutamate in the brain. Dysregulation of glutamate transporters has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been shown to be effective in reducing the severity of seizures in animal models of epilepsy and has potential therapeutic applications in the treatment of other neurological disorders.

特性

製品名

2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

分子式

C18H17F2NO3

分子量

333.3 g/mol

IUPAC名

2,4-difluoro-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H17F2NO3/c19-12-6-7-16(17(20)9-12)18(22)21-13-3-1-4-14(10-13)24-11-15-5-2-8-23-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2,(H,21,22)

InChIキー

LHNQYTRJWWRADU-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F

正規SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。